molecular formula C17H20N2O2 B11703035 N'-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide

N'-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide

Cat. No.: B11703035
M. Wt: 284.35 g/mol
InChI Key: PBKCCZYGADGZMJ-UHFFFAOYSA-N
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Description

N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide is a compound that features a unique adamantane structure, which is a diamondoid hydrocarbon. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane moiety is known for its rigidity and stability, which can impart desirable properties to the molecules it is part of.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide typically involves the condensation of adamantanone with 4-hydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

    Condensation Reaction: Adamantanone reacts with 4-hydroxybenzohydrazide in the presence of hydrochloric acid.

    Reflux Conditions: The mixture is heated under reflux to facilitate the reaction.

    Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods

While specific industrial production methods for N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or disrupt cellular processes, leading to its antibacterial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide is unique due to the presence of both the adamantane moiety and the hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-(2-adamantylideneamino)-4-hydroxybenzamide

InChI

InChI=1S/C17H20N2O2/c20-15-3-1-12(2-4-15)17(21)19-18-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,20H,5-9H2,(H,19,21)

InChI Key

PBKCCZYGADGZMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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